![molecular formula C11H13NO B1605243 2-Indolinone, 1,3,3-trimethyl- CAS No. 20200-86-6](/img/structure/B1605243.png)
2-Indolinone, 1,3,3-trimethyl-
Overview
Description
2-Indolinone, 1,3,3-trimethyl- , also known by its chemical formula C₁₁H₁₃NO , is a compound with an average mass of 175.227 Da . It falls under the category of indolinone derivatives and exhibits intriguing properties .
Synthesis Analysis
Research has revealed that a slight yet rational modification of the reaction inputs can divert the Mannich reaction, leading to the formation of a cyclic α-tertiary amine. This transformation provides access to 2,2-disubstituted indolin-3-ones with diverse substitution patterns on their de novo generated quaternary carbon centers .
Molecular Structure Analysis
The molecular structure of 2-Indolinone, 1,3,3-trimethyl- consists of an indolinone core with three methyl groups strategically positioned. The precise arrangement of atoms and bonds contributes to its unique properties and reactivity .
Scientific Research Applications
Cancer Treatment Research
2-Indolinone is a significant compound in cancer therapy research. Leoni et al. (2016) reviewed patents (2008-2014) focusing on 2-indolinone derivatives as potential chemotherapeutic agents. They highlighted the progress in designing selective derivatives, some showing preclinical efficacy, underscoring the ongoing potential of 2-indolinone in cancer chemotherapy development (Leoni, Locatelli, Morigi, & Rambaldi, 2016).
Anti-HIV Activity
A study by Smallheer et al. (1993) described the synthesis of a novel series of 2-indolinones with in vitro anti-HIV activity. They reported two compounds showing effective inhibition of HIV in cell protection assays, representing a new class of anti-HIV agents (Smallheer, Otto, Amaral-Ly, Earl, Myers, Pennev, Montefiori, & Wuonola, 1993).
Anti-Alzheimer Activity
New 1,2,3-triazole indolinone derivatives were synthesized and assessed for their anti-Alzheimer activity by Mirfazli, Maleki, and Saeedi (2018). These compounds demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment (Mirfazli, Maleki, & Saeedi, 2018).
Antimicrobial and Antifungal Activities
Indolinospirobenzoxazine, synthesized from 1,3,3-trimethyl-2-methylene indoline, displayed significant antimicrobial activity against various bacteria and moderate activity against Candida albican, as found by Mkpenie, Essien, and Ita (2015) (Mkpenie, Essien, & Ita, 2015).
Anticonvulsant Properties
Singh, Siddiqui, and Pandeya (1994) explored the anticonvulsant activity of new 1-substituted 1'-methyl-3-chloro-2-oxospiro azetidin-3',4-indol-2' ones. They found significant anticonvulsant activity in several indolinone derivatives, indicating potential applications in this domain (Singh, Siddiqui, & Pandeya, 1994).
Photochromic Properties
Shimizu, Kokado, and Inoue (1969) investigated the photochromic properties of derivatives of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran], which exhibit color changes in response to light, indicating applications in photoresponsive materials (Shimizu, Kokado, & Inoue, 1969).
properties
IUPAC Name |
1,3,3-trimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-6-4-5-7-9(8)12(3)10(11)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJITKCIMOLCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174048 | |
Record name | 2-Indolinone, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20200-86-6 | |
Record name | 2-Indolinone, 1,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Indolinone, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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